(Z)-3-Iodopropenoic acid methyl ester
Overview
Description
(Z)-3-Iodopropenoic acid methyl ester is an organic compound with the molecular formula C4H5IO2 It is a derivative of propenoic acid, where the hydrogen atom on the third carbon is replaced by an iodine atom, and the carboxylic acid group is esterified with methanol
Mechanism of Action
Mode of Action
It is known that similar esters can undergo reactions such as esterification . For instance, carboxylic acids can react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that similar compounds can undergo various transformations in the body, including hydrolysis .
Result of Action
Similar compounds are known to have various effects on cellular processes, such as promoting low-temperature methanol dehydration to dimethyl ether .
Action Environment
The action, efficacy, and stability of (Z)-Methyl 3-iodoacrylate can be influenced by various environmental factors. For instance, the reaction of similar esters with diazomethane requires special handling due to the high reactivity of diazomethane . It is also important to keep reaction vessels vented when gases are produced to avoid explosions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-3-Iodopropenoic acid methyl ester can be synthesized through several methods. One common approach involves the iodination of propenoic acid derivatives. For instance, the reaction of propenoic acid with iodine and a suitable catalyst can yield the iodinated product, which can then be esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Iodopropenoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted propenoic acid methyl esters.
Oxidation: Formation of iodinated carboxylic acids.
Reduction: Formation of iodinated alcohols.
Scientific Research Applications
(Z)-3-Iodopropenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated compounds for imaging and therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(E)-3-Iodopropenoic acid methyl ester: The geometric isomer with different spatial arrangement.
3-Bromopropenoic acid methyl ester: Similar structure with bromine instead of iodine.
3-Chloropropenoic acid methyl ester: Similar structure with chlorine instead of iodine
Uniqueness
(Z)-3-Iodopropenoic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and addition reactions, providing unique opportunities in synthetic chemistry .
Properties
IUPAC Name |
methyl (Z)-3-iodoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQXOFVGKSUSSM-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420163 | |
Record name | (Z)-3-Iodopropenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-23-9 | |
Record name | (Z)-3-Iodopropenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-Methyl-3-Iodoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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